2-Methyl-2-nitrosopropane dimer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

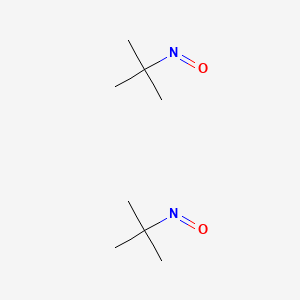

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Dimeric Structure of 2-Methyl-2-nitrosopropane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure of the 2-Methyl-2-nitrosopropane (B1203614) dimer, a compound of significant interest in chemical research, particularly as a spin-trapping agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth structural data and the experimental protocols utilized in its elucidation.

Core Structural Characteristics

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, exists in equilibrium between a blue monomeric liquid and a colorless crystalline solid dimer.[1][2] The dimeric form is the more stable state in the solid phase. Structural analysis has revealed that the dimer predominantly adopts a trans-configuration.[2][3][4]

The definitive three-dimensional arrangement of the 2-Methyl-2-nitrosopropane dimer was established through X-ray diffraction studies.[3][4] These studies confirmed a center of inversion within the molecule, conferring upon it a molecular point group symmetry of C_i, which closely approximates C_2h symmetry.[2] The crystal structure is characterized as monoclinic with the space group P2_1/n.[3][4]

Of particular note are the bond distances within the dimer. While the N-N and O-N bond lengths are typical for nitroso compounds, the C-N bond has been observed to be significantly longer than anticipated.[2][3] This structural feature may contribute to the dimer's propensity to dissociate into its monomeric form in solution.[1]

Quantitative Structural Data

The crystallographic data for the trans-dimer of 2-Methyl-2-nitrosopropane are summarized in the table below. These parameters provide a quantitative description of the solid-state structure.

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂O₂[5] |

| Crystal System | Monoclinic[3][4] |

| Space Group | P2₁/n[3][4] |

| Unit Cell Constant 'a' | 5.9290(18) Å[3] |

| Unit Cell Constant 'b' | 10.112(3) Å[3] |

| Unit Cell Constant 'c' | 8.751(4) Å[3] |

| Unit Cell Angle 'β' | 90.80(3)°[3] |

| Molecules per Unit Cell (Z) | 2[3][4] |

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of the this compound was achieved through single-crystal X-ray diffraction. A detailed methodology for such an experiment is outlined below.

1. Crystal Preparation:

-

The trans-dimer of 2-Methyl-2-nitrosopropane is synthesized and purified.

-

Suitable single crystals are grown from an appropriate solvent, for example, by slow cooling of a saturated solution.

2. Data Collection:

-

A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential degradation.

-

The mounted crystal is subjected to a monochromatic X-ray beam.

-

The diffraction pattern is recorded as a series of frames as the crystal is rotated.

3. Data Processing:

-

The collected diffraction data are indexed to determine the unit cell parameters and crystal system.

-

The intensities of the reflections are integrated and corrected for various factors, including polarization and absorption.

-

The space group is determined from the systematic absences in the diffraction data.

4. Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and their positions refined.

-

The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry.

Visualizing the Molecular Structure

To facilitate a clearer understanding of the molecular architecture, the following diagrams illustrate the chemical structure of the this compound.

Caption: Chemical structure of the trans-2-Methyl-2-nitrosopropane dimer.

Caption: Workflow for determining the crystal structure of the dimer.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyl-2-nitrosopropane Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-methyl-2-nitrosopropane (B1203614) dimer, a valuable reagent in chemical research, particularly as a spin-trapping agent for the study of radical species. The methodologies outlined are based on established and reliable protocols, ensuring reproducibility and high purity of the final product.

Overview of the Synthetic Pathway

The synthesis of 2-methyl-2-nitrosopropane dimer is a multi-step process that begins with the oxidation of tert-butylamine (B42293). The resulting 2-methyl-2-nitropropane (B1294617) is then reduced to N-tert-butylhydroxylamine, which is subsequently oxidized to the final product, 2-methyl-2-nitrosopropane. This monomer exists in equilibrium with its colorless dimer, which is the solid form that is typically isolated.

Logical Relationship of the Synthesis Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis and the final purification.

Synthesis of 2-Methyl-2-nitropropane

The initial step involves the oxidation of tert-butylamine using potassium permanganate (B83412).

Experimental Workflow for 2-Methyl-2-nitropropane Synthesis

Caption: Workflow for the synthesis of 2-Methyl-2-nitropropane.

Procedure:

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, a suspension of 650 g (4.11 moles) of potassium permanganate in 3 liters of water is prepared.

-

To this well-stirred suspension, 100 g (1.37 moles) of tert-butylamine is added dropwise over a period of 10 minutes.[1][2]

-

The reaction mixture is then heated to 55°C over approximately 2 hours and maintained at this temperature with continuous stirring for 3 hours.[1][2]

-

Following the reaction, the apparatus is set up for steam distillation, and the product is distilled from the reaction mixture.

-

The collected distillate will separate into two layers. The organic layer is separated, diluted with 250 ml of diethyl ether, and washed successively with two 50-ml portions of 2 M hydrochloric acid and 50 ml of water.[1][2]

-

The ethereal solution is dried over anhydrous magnesium sulfate (B86663).

-

The ether is removed by fractional distillation at atmospheric pressure to yield the crude product, which is sufficiently pure for the next step. Further purification by distillation yields pure 2-methyl-2-nitropropane.[1][2]

Synthesis of N-tert-Butylhydroxylamine

This step involves the reduction of 2-methyl-2-nitropropane using an aluminum amalgam.

Experimental Workflow for N-tert-Butylhydroxylamine Synthesis

Caption: Workflow for the synthesis of N-tert-Butylhydroxylamine.

Procedure:

-

Aluminum amalgam is prepared by immersing 30 g of aluminum foil in a solution of 8.0 g of mercury(II) chloride in 400 ml of water for 15 seconds. The amalgamated foil is then rinsed with ethanol (B145695) and ether.[1][2]

-

The freshly prepared amalgam is added to a mixture of 1.5 liters of ether and 15 ml of water in a 3-liter, three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condensers.

-

The mixture is stirred vigorously, and 60 g (0.58 mole) of 2-methyl-2-nitropropane is added dropwise at a rate that maintains a brisk reflux of the ether.[1][2]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction solution is decanted from the gelatinous precipitate and washed with two 250-ml portions of 2 M aqueous sodium hydroxide (B78521).[1][2]

-

The precipitate in the reaction flask is washed with ether, and these washings are also washed with the sodium hydroxide solution.

-

The combined ethereal solutions are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.

-

The resulting crystalline solid is dried under reduced pressure to yield crude N-tert-butylhydroxylamine, which is of sufficient purity for the subsequent step.[1]

Synthesis and Purification of this compound

The final step is the oxidation of N-tert-butylhydroxylamine to the nitroso compound, which dimerizes upon isolation.

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of the dimer.

Procedure:

-

A solution of sodium hypobromite is freshly prepared.

-

The crude N-tert-butylhydroxylamine is dissolved in ether.

-

The ethereal solution of the hydroxylamine (B1172632) is added to the sodium hypobromite solution, which is cooled to -20°C.

-

The cooling bath is removed, and the mixture is stirred for 4 hours, allowing it to warm to room temperature. During this time, the solid dimer precipitates.[1][2]

-

The solid product is collected on a sintered glass funnel, pulverized, and washed thoroughly with 1 liter of water to remove any residual alkali.[1][2]

-

The residual solid is dried at room temperature under reduced pressure (10–15 mm) to yield the this compound.[1][2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its precursors.

Table 1: Reaction Yields and Physical Properties

| Compound | Starting Material | Molar Ratio (Starting Material:Product) | Yield | Melting Point (°C) | Boiling Point (°C) |

| 2-Methyl-2-nitropropane | tert-Butylamine | 1 : 0.78 (approx.) | 78% | 25–26 | 127–128 |

| N-tert-Butylhydroxylamine | 2-Methyl-2-nitropropane | 1 : 0.65-0.75 (crude) | 65–75% (crude) | 59–60 (crude), 64–65 (pure) | - |

| This compound | N-tert-Butylhydroxylamine | 1 : 0.75-0.85 | 75–85% | 80–81 | - |

Data sourced from Organic Syntheses.[1]

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm in CCl4) | IR (cm-1 in CCl4) | UV (λmax, nm (ε)) | Mass Spectrum (m/e, rel. int.) |

| 2-Methyl-2-nitropropane | 1.58 (s) | 1545, 1355 | 279 (24) in 95% C2H5OH | 57 (100), 41 (74), 39 (45), 29 (57) |

| N-tert-Butylhydroxylamine | 1.09 (s, 9H), 5.86 (s, 2H) | 3600, 3250 | - | 89 (M+, 11), 74 (96), 57 (100), 56 (52), 42 (41), 41 (74), 39 (34), 29 (54), 28 (39) |

| 2-Methyl-2-nitrosopropane Monomer/Dimer Equilibrium | 1.24 (monomer), 1.57 (dimer) | 1565 (monomer, N=O) | 287 (8000) in H2O (dimer initially), 292 (682, dimer) and 686 (14.5, monomer) in C2H5OH after standing | 72 (10), 57 (100), 56 (23), 55 (21), 42 (22), 41 (97), 39 (55), 30 (49), 29 (74), 28 (53) |

Data sourced from Organic Syntheses.[1]

Storage and Handling

The this compound is sufficiently pure after the described purification for use as a free radical trapping reagent. For long-term storage, it is recommended to keep the product at 0°C in the dark, under which conditions it can be stored indefinitely.[1] It is crucial to thoroughly wash the dimer to remove all traces of alkali, as their presence can lead to decomposition upon standing.[1]

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of this compound. By following the outlined protocols and paying close attention to the experimental details, researchers can reliably produce this important chemical reagent for their work in areas such as mechanistic chemistry and drug development. The provided quantitative data serves as a benchmark for assessing the purity and identity of the synthesized compounds.

References

A Technical Guide to 2-Methyl-2-nitrosopropane Dimer: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitrosopropane (B1203614), also known as tert-nitrosobutane, exists in equilibrium between a blue monomeric liquid and a colorless crystalline dimer.[1] This technical guide provides an in-depth overview of the physical and chemical properties of the dimeric form, its synthesis, and its primary application as a spin-trapping agent in chemical and biological research. The dimer serves as a stable precursor to the reactive monomer, which is a powerful tool for detecting and identifying transient free radicals.[1][2]

Physical and Chemical Properties

The dimeric form of 2-methyl-2-nitrosopropane is a white to very slightly blue crystalline powder.[3] It is sensitive to light and should be stored at low temperatures (0-6°C) in the dark to maintain its stability.[2][3][4] Upon dissolution, it readily dissociates into the blue monomeric form.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C8H18N2O2 | [5] |

| Molecular Weight | 174.244 g/mol | [5] |

| Melting Point | 80-83 °C | [2][5] |

| Boiling Point | 249.18 °C at 760 mmHg | [5] |

| Density | 0.941 g/cm³ | [5] |

| Flash Point | 93.512 °C | [5] |

| Refractive Index | 1.46 | [5] |

| Solubility | Soluble in 5% chloroform | [3][4] |

| Crystal Structure | Monoclinic, space group P21/n | [6][7] |

| UV Absorption (in Ethanol) | Dimer: 292 nm (ε 682), Monomer: 686 nm (ε 14.5) | [2] |

Crystal Structure

X-ray diffraction studies have established that 2-methyl-2-nitrosopropane exists as a trans-dimer in its crystalline state.[6][7] The crystals are monoclinic with the space group P21/n.[6][7]

Chemical Synthesis

The synthesis of 2-methyl-2-nitrosopropane dimer is a multi-step process that starts from 2-methyl-2-nitropropane (B1294617). The overall workflow involves the reduction of the nitro compound to a hydroxylamine, followed by oxidation to the nitroso monomer, which then dimerizes.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[2][8]

Step 1: Synthesis of N-tert-Butylhydroxylamine from 2-Methyl-2-nitropropane

-

Amalgamation of Aluminum Foil: In a well-ventilated hood, immerse aluminum foil cylinders in a solution of mercury(II) chloride in water for 15 seconds to amalgamate the surface. Rinse the amalgamated cylinders successively with ethanol (B145695) and ether.

-

Reaction Setup: In a 3-liter, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and two reflux condensers, add the amalgamated aluminum to a mixture of ether and water.

-

Reduction: Stir the mixture vigorously and add 2-methyl-2-nitropropane dropwise at a rate that maintains a brisk reflux of the ether. Cooling with an ice bath may be necessary to control the exothermic reaction.

-

Work-up: After the addition is complete, continue stirring for an additional 30 minutes. Stop the stirrer and allow the gelatinous precipitate to settle. Decant the colorless ether solution and wash it with aqueous sodium hydroxide (B78521).

-

Isolation: Dry the combined ethereal solutions over anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator. The residual crystalline solid is N-tert-butylhydroxylamine.

Step 2: Synthesis of this compound from N-tert-Butylhydroxylamine

-

Preparation of Sodium Hypobromite (B1234621) Solution: In a 1-liter, three-necked flask fitted with a mechanical stirrer, thermometer, and a cooling bath, prepare a solution of sodium hypobromite by adding bromine dropwise to a solution of sodium hydroxide in water, maintaining a low temperature.

-

Oxidation: Cool the sodium hypobromite solution to -20°C. Add a suspension of N-tert-butylhydroxylamine in a minimal amount of water to the cooled solution.

-

Reaction: Stir the mixture for 4 hours while allowing it to warm to room temperature.

-

Isolation and Purification: Collect the solid product, the nitroso dimer, on a sintered glass funnel. Pulverize the solid and wash it thoroughly with water. Dry the residual solid at room temperature under reduced pressure to yield the this compound.

Synthesis Workflow Diagram

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 6841-96-9 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Structure of the trans-dimer of 2-methyl-2-nitrosopropane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

The Dimer of 2-Methyl-2-nitrosopropane: A Technical Guide to its Mechanism as a Spin Trap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of the dimeric form of 2-Methyl-2-nitrosopropane (MNP) as a spin trapping agent for the detection and characterization of transient free radicals.

Core Mechanism: From Dimer to Radical Adduct

2-Methyl-2-nitrosopropane, a potent spin trap, exists in solid form as a colorless, diamagnetic dimer.[1][2] However, its utility as a spin trapping agent is realized through its monomeric form. In solution, the dimer readily dissociates to establish an equilibrium with its blue, paramagnetic monomer, which is the active species responsible for trapping unstable free radicals.[1][3] This equilibrium is typically established within 20-30 minutes in organic solvents like carbon tetrachloride and benzene, with the monomer being the predominant species, constituting 80-81% of the mixture.[3]

The spin trapping mechanism proceeds as follows:

-

Dimer Dissociation: The colorless dimer of MNP, when dissolved in a suitable solvent, undergoes homolytic cleavage to yield two molecules of the blue MNP monomer.

-

Radical Trapping: The MNP monomer, a nitroso compound, efficiently scavenges short-lived, unstable free radicals (R•). The radical attacks the nitrogen atom of the nitroso group, forming a stable and persistent nitroxide radical adduct.[1]

-

EPR Detection: This resulting spin adduct is a paramagnetic species that can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The analysis of the EPR spectrum provides valuable information about the structure of the trapped radical.

Quantitative Data: Hyperfine Splitting Constants of MNP Spin Adducts

The identification of the trapped radical is achieved by analyzing the hyperfine splitting pattern in the EPR spectrum of the MNP spin adduct. The hyperfine splitting constants (hfsc), denoted as aN for the nitrogen nucleus and aH for nearby protons, are characteristic of the trapped radical. Below is a compilation of reported hyperfine splitting constants for various MNP spin adducts.

| Trapped Radical | Solvent | aN (G) | aH (G) | Reference |

| Methyl (•CH₃) | Benzene | 15.20 | 10.40 | [4] |

| Ethyl (•CH₂CH₃) | Benzene | 15.10 | 10.10 | Not explicitly found |

| Isopropyl (•CH(CH₃)₂) | Benzene | 15.00 | 6.80 | Not explicitly found |

| tert-Butyl (•C(CH₃)₃) | Benzene | 15.30 | - | Not explicitly found |

| Phenyl (•C₆H₅) | Benzene | 12.40 | 2.10 (ortho-H), 0.8 (meta-H), 0.8 (para-H) | Not explicitly found |

| Hydroxyl (•OH) | Water | 15.50 | 2.60 | Not explicitly found |

Note: The values presented in this table are compiled from various sources and may vary slightly depending on the experimental conditions.

Experimental Protocols

Preparation of MNP Solution from the Dimer

-

Weighing: Accurately weigh a desired amount of the 2-Methyl-2-nitrosopropane dimer.

-

Dissolution: Dissolve the dimer in the appropriate solvent (e.g., benzene, toluene, or a buffered aqueous solution). The concentration will depend on the specific experimental requirements, but typically ranges from 10 to 100 mM.

-

Equilibration: Allow the solution to stand at room temperature for at least 30 minutes to ensure the establishment of the dimer-monomer equilibrium. The solution should turn a characteristic blue color, indicating the presence of the monomer.

-

Storage: If not used immediately, store the solution in the dark, as MNP is light-sensitive.

Spin Trapping Experiment and EPR Analysis

-

Reaction Mixture: In an appropriate reaction vessel, combine the system under investigation (e.g., a chemical reaction, a biological sample) with the prepared MNP solution. The final concentration of MNP should be optimized for the specific application.

-

Radical Generation: Initiate the generation of free radicals (e.g., through chemical reaction, photolysis, or enzymatic activity).

-

Incubation: Allow the reaction to proceed for a sufficient amount of time for the spin trap to react with the generated radicals.

-

Sample Transfer: Transfer an aliquot of the reaction mixture into a suitable EPR sample tube (e.g., a quartz capillary tube).

-

EPR Measurement: Place the sample tube into the cavity of the EPR spectrometer and record the spectrum.

-

Spectrometer Settings: Typical X-band EPR spectrometer settings for MNP spin adducts are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1-1.0 G

-

Sweep Width: 50-100 G

-

Time Constant: 0.1-1.0 s

-

Scan Time: 1-4 minutes

-

-

Data Analysis: Analyze the resulting EPR spectrum to determine the g-value and the hyperfine splitting constants. Compare these parameters to literature values to identify the trapped radical.

Visualizations

Logical Workflow of MNP Dimer as a Spin Trap

Caption: Workflow of MNP dimer as a spin trap.

Signaling Pathway of Radical Detection

Caption: Pathway for radical detection using MNP.

References

The Radical Scavenger's Ally: A Technical Guide to 2-Methyl-2-nitrosopropane (MNP) in Research and Development

For Immediate Release

In the intricate world of radical chemistry, the detection and characterization of fleeting radical species are paramount. This technical guide delves into the discovery, history, and application of 2-Methyl-2-nitrosopropane (MNP), a cornerstone tool for researchers, scientists, and drug development professionals. MNP, also known as tert-nitrosobutane, has solidified its role as a powerful spin trap, enabling the study of radical intermediates in a vast array of chemical and biological systems.

A Historical Perspective: The Dawn of Spin Trapping with MNP

The journey of 2-Methyl-2-nitrosopropane from a chemical curiosity to an indispensable tool for radical detection began in the late 1960s, a period of burgeoning interest in free radical chemistry. While the concept of "spin trapping," the process of converting highly reactive, short-lived radicals into more stable, persistent radicals detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, was being explored by pioneers like Mackor, Wajer, and de Boer around 1966, the application of MNP to this end was a significant breakthrough.

Seminal work by researchers such as C. Lagercrantz and S. Forshult in 1969, and M. J. Perkins, P. Ward, and A. Horsfield in 1970, established MNP as a highly effective spin trap.[1] Their investigations demonstrated that MNP could efficiently scavenge a variety of carbon- and oxygen-centered radicals, forming stable nitroxide radicals with distinct EPR spectra. A notable early paper by G. R. Chalfont, M. J. Perkins, and A. Horsfield in 1968 also contributed to the foundational understanding of this technique. These early studies paved the way for the widespread adoption of MNP in diverse fields, from mechanistic organic chemistry to free radical biology and medicine.

The Chemistry of Radical Scavenging: Mechanism of Action

The efficacy of 2-Methyl-2-nitrosopropane as a radical scavenger lies in its nitroso group (-N=O), which readily reacts with transient radicals. The unpaired electron of the radical species adds to the nitrogen atom of the nitroso group, forming a stable nitroxide radical adduct. This process is depicted below:

The resulting nitroxide radical is significantly more stable than the initial transient radical, allowing for its accumulation to concentrations detectable by EPR spectroscopy. The hyperfine splitting pattern observed in the EPR spectrum of the nitroxide adduct provides a unique fingerprint, enabling the identification of the original trapped radical.

Synthesis of 2-Methyl-2-nitrosopropane: A Standard Protocol

The synthesis of 2-Methyl-2-nitrosopropane is a well-established procedure, often performed via the oxidation of tert-butylamine (B42293). A widely cited and reliable method is detailed in Organic Syntheses. The overall synthetic scheme is as follows:

Detailed Experimental Protocol

A detailed, step-by-step protocol for the synthesis of 2-Methyl-2-nitrosopropane can be found in the collective volume of Organic Syntheses, which involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and subsequent oxidation to the final product, which exists as a dimer in the solid state.

Quantitative Data: Kinetics and EPR Parameters

The utility of MNP in quantitative studies of radical chemistry stems from the ability to measure the kinetics of radical trapping and to characterize the resulting spin adducts by their specific EPR parameters.

Radical Trapping Kinetics

The reaction of MNP with free radicals is a second-order process. The rate constants for the trapping of various radicals by MNP have been determined, providing valuable information on the reactivity of these transient species.

| Trapped Radical | Rate Constant (k) at T | Solvent |

| t-Butoxycarbonyl | 1.1 x 10⁶ M⁻¹s⁻¹ at 40°C | Di-tert-butyl peroxide |

| Alkyl Radicals | ~10⁷ - 10⁸ M⁻¹s⁻¹ (typical) | Various organic solvents |

| Oxygen-centered Radicals | ~10⁹ M⁻¹s⁻¹ (typical) | Aqueous solutions |

Table 1: Representative second-order rate constants for the trapping of radicals by 2-Methyl-2-nitrosopropane.

EPR Hyperfine Splitting Constants

The EPR spectrum of an MNP spin adduct is characterized by its hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with the nitrogen nucleus of the nitroxide and other nearby magnetic nuclei. These constants are diagnostic for the structure of the trapped radical.

| Trapped Radical (R•) | aN (Gauss) | aH (Gauss) | Other Splittings (Gauss) | Solvent |

| •CH₃ | 15.20 | 10.40 (3H) | - | Benzene |

| •CH₂CH₃ | 15.15 | 10.05 (2H) | - | Benzene |

| •C(CH₃)₃ | 15.30 | - | - | Benzene |

| •OCH₃ | 28.50 | 1.80 (3H) | - | Water |

| •OH | 15.40 | 2.60 (1H) | - | Water |

| •OOH | 14.20 | 1.80 (1H) | - | Water |

Table 2: Typical EPR hyperfine splitting constants for various MNP spin adducts. The values can vary slightly depending on the solvent and temperature.

Experimental Workflow: From Radical Generation to EPR Detection

The application of 2-Methyl-2-nitrosopropane in a typical spin trapping experiment follows a well-defined workflow.

General Experimental Protocol for EPR Spin Trapping

-

Preparation of MNP Solution: Prepare a stock solution of MNP in a suitable solvent (e.g., benzene, toluene, or an aqueous buffer). The solid dimer of MNP will dissociate into the blue monomer in solution. Protect the solution from light to prevent photodecomposition.

-

Sample Preparation: In an appropriate reaction vessel, combine the system under investigation (e.g., a chemical reaction mixture, a biological sample) with the MNP solution. The final concentration of MNP is typically in the millimolar range.

-

Radical Generation: Initiate the generation of radicals using the desired method (e.g., UV irradiation, heating, addition of a redox agent).

-

EPR Measurement: Transfer an aliquot of the reaction mixture into a quartz EPR capillary tube. Place the tube in the cavity of the EPR spectrometer.

-

Data Acquisition: Record the EPR spectrum. Typical instrument settings include a microwave frequency of ~9.5 GHz (X-band), a microwave power of 10-20 mW, a modulation frequency of 100 kHz, and a modulation amplitude optimized for the signal.

-

Data Analysis: Analyze the resulting EPR spectrum to determine the g-value and the hyperfine splitting constants. Compare these parameters to literature values to identify the trapped radical species. Spectral simulation software can be used for complex spectra.

Conclusion and Future Directions

Since its pioneering use in the late 1960s, 2-Methyl-2-nitrosopropane has remained a vital tool in the arsenal (B13267) of chemists and biologists studying free radical processes. Its ability to efficiently trap a wide range of radicals and produce informative EPR spectra has provided invaluable insights into reaction mechanisms, enzymatic catalysis, and the role of oxidative stress in disease. While newer and more specialized spin traps have been developed, the fundamental principles and straightforward application of MNP ensure its continued relevance in research and development. Future work will likely focus on the application of MNP in increasingly complex biological systems and in combination with advanced EPR techniques to further unravel the intricate world of free radicals.

References

An In-depth Technical Guide on Monomer-Dimer Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Monomer-Dimer Equilibrium

The reversible association of two identical molecules (monomers) to form a single entity (dimer) is a fundamental process in chemistry and biology, known as monomer-dimer equilibrium. This dynamic state is governed by the principles of thermodynamics and kinetics, where the balance between the forward (dimerization) and reverse (dissociation) reactions determines the relative concentrations of monomers and dimers in a solution.

The equilibrium can be represented by the following equation:

2M ⇌ D

where:

-

M represents the monomer

-

D represents the dimer

The equilibrium constant for this reaction is the dissociation constant (Kd), which is defined as the ratio of the product of the monomer concentrations to the dimer concentration at equilibrium:

Kd = [M]2 / [D]

A lower Kd value indicates a higher affinity between the monomers and a greater tendency to form dimers. Conversely, a higher Kd value signifies a weaker interaction and a preference for the monomeric state.

The thermodynamics of dimerization are described by the Gibbs free energy change (ΔG), which is related to the dissociation constant by the equation:

ΔG = -RT ln(1/Kd) = RT ln(Kd)

where:

-

R is the gas constant

-

T is the absolute temperature in Kelvin

A negative ΔG indicates a spontaneous dimerization process, favoring the formation of the dimer. The Gibbs free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

-

Enthalpy (ΔH) reflects the change in bond energies during dimerization. Favorable interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, lead to a negative ΔH.

-

Entropy (ΔS) represents the change in the degree of disorder. The association of two monomers into one dimer generally leads to a decrease in translational and rotational entropy (negative ΔS), which is unfavorable for dimerization. However, the release of ordered solvent molecules from the monomer surfaces upon dimerization can lead to a positive contribution to the overall entropy change.

The kinetics of the monomer-dimer equilibrium are described by the association rate constant (ka) and the dissociation rate constant (kd). At equilibrium, the rate of dimer formation is equal to the rate of dimer dissociation:

ka[M]2 = kd[D]

The dissociation constant is the ratio of the dissociation and association rate constants:

Kd = kd / ka

Factors Influencing Monomer-Dimer Equilibrium

Several factors can influence the position of the monomer-dimer equilibrium in solution:

-

Concentration: As dictated by Le Chatelier's principle, an increase in the total protein concentration will shift the equilibrium towards the formation of dimers.

-

Temperature: The effect of temperature depends on the enthalpy of dimerization (ΔH). If dimerization is an exothermic process (negative ΔH), increasing the temperature will shift the equilibrium towards the monomers. Conversely, if it is an endothermic process (positive ΔH), increasing the temperature will favor the dimer. The change in heat capacity (ΔCp) upon dimerization can also influence the temperature dependence of the equilibrium. A negative ΔCp, often associated with the burial of hydrophobic surfaces, is a key indicator of the dominant role of hydrophobic interactions in dimer formation.[1]

-

pH: Changes in pH can alter the ionization state of amino acid residues at the dimer interface, thereby affecting electrostatic interactions that may be crucial for dimerization. For some proteins, dimerization is optimal near their isoelectric point (pI) where charge shielding can occur.[2]

-

Ionic Strength: The effect of ionic strength is complex. In some cases, increasing salt concentration can shield electrostatic repulsion between monomers, thus promoting dimerization.[1][3] In other instances, high salt concentrations can disrupt hydrophobic interactions and favor the monomeric state. The type of salt is also important, as different ions can have varying effects on protein stability and interactions.[1]

-

Molecular Crowding: The crowded environment inside cells can significantly impact monomer-dimer equilibria. The presence of high concentrations of macromolecules can lead to excluded volume effects, which favor the more compact dimeric state and can increase association constants by several orders of magnitude.[4]

-

Ligand Binding: The binding of small molecules, ions, or other proteins can allosterically modulate the monomer-dimer equilibrium. Ligands may preferentially bind to either the monomer or the dimer, thereby shifting the equilibrium accordingly. This is a critical mechanism for regulating the activity of many proteins.[5]

-

Post-Translational Modifications: Modifications such as phosphorylation, glycosylation, or ubiquitination can alter the conformation and interaction surfaces of a protein, thereby influencing its dimerization propensity.

Significance in Biological Systems and Drug Development

Monomer-dimer equilibria play a pivotal role in a vast array of biological processes. The dynamic interconversion between monomeric and dimeric states often serves as a molecular switch to regulate protein function.

-

Signal Transduction: Many cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, undergo dimerization upon ligand binding, which is a crucial step in initiating downstream signaling cascades.[6] The dynamic nature of this equilibrium allows for a rapid and reversible response to external stimuli.

-

Enzyme Regulation: The catalytic activity of many enzymes is dependent on their oligomeric state. For some enzymes, the dimer is the active form, and the monomer-dimer equilibrium directly controls enzymatic activity.[7] For example, the SARS-CoV-2 main protease (MPro) is active as a homodimer, making the monomer-dimer equilibrium a potential target for antiviral drugs.[5]

-

Gene Regulation: Transcription factors often bind to DNA as dimers, and the regulation of their monomer-dimer equilibrium can control gene expression.

-

Protein Aggregation and Disease: The self-association of proteins, starting with dimerization, can be the initial step in the formation of larger aggregates and amyloid fibrils associated with neurodegenerative diseases.[8] Understanding the thermodynamics of dimerization can provide insights into the mechanisms of protein misfolding and aggregation.[8]

In the context of drug development , targeting the monomer-dimer equilibrium presents a promising therapeutic strategy. Small molecules that can either stabilize the inactive monomeric state or disrupt the formation of the active dimeric state can be developed as inhibitors. Conversely, molecules that promote the dimerization of certain proteins could be used to enhance their activity. A detailed understanding of the thermodynamics and kinetics of the monomer-dimer equilibrium is therefore essential for the rational design of such drugs.[5]

Quantitative Data on Monomer-Dimer Equilibria

The following table summarizes quantitative data from various studies on monomer-dimer equilibria, providing insights into the dissociation constants (Kd), association rates (ka), and dissociation rates (kd) for different systems under specific conditions.

| Protein/System | Method | Kd (or KD) | ka (on-rate) | kd (off-rate) | Conditions | Reference |

| N-formyl peptide receptor (FPR) in live cells | Single-molecule imaging | 3.6 copies/µm² | 3.1 (copies/µm²)⁻¹s⁻¹ | 11.0 s⁻¹ | 37°C | [6] |

| Recombinant humanized monoclonal antibody to VEGF | Size-Exclusion Chromatography | Not directly stated | 23-112 M⁻¹min⁻¹ | 0.0039-0.021 min⁻¹ | pH 7.5-8.0, varied temperature and ionic strength | [2] |

| Lysozyme (B549824) | Dialysis Kinetics | 265 - 7879 M⁻¹ (Ka) | Not determined | Not determined | pH 4.0, 3-7% NaCl | [3] |

| SARS-CoV-2 Main Protease (MPro) | Small Angle X-ray Scattering (SAXS) | Temperature-dependent | Not determined | Not determined | Varied protein concentration and temperature | [5] |

Experimental Protocols for Studying Monomer-Dimer Equilibrium

A variety of biophysical techniques can be employed to characterize monomer-dimer equilibria. The choice of method depends on factors such as the properties of the molecule, the desired level of detail, and the available instrumentation.

Analytical Ultracentrifugation (AUC)

Principle: AUC measures the sedimentation behavior of molecules in a centrifugal field. The sedimentation coefficient is dependent on the mass and shape of the molecule, allowing for the distinction between monomers and dimers. Sedimentation equilibrium experiments can directly determine the equilibrium constant.[1]

Detailed Methodology (Sedimentation Equilibrium):

-

Sample Preparation: Prepare a series of protein concentrations in the desired buffer. A concentration range that spans the expected Kd is ideal.

-

Instrument Setup: Use an analytical ultracentrifuge equipped with absorbance or interference optics. Set the rotor speed such that a stable concentration gradient is formed at equilibrium. The speed should be low enough to avoid pelleting the sample but high enough to achieve a measurable gradient.

-

Data Acquisition: Monitor the radial distribution of the sample until equilibrium is reached, which can take 12-24 hours or longer. This is confirmed when successive scans show no change in the concentration gradient.

-

Data Analysis:

-

Fit the equilibrium concentration distribution data to a model that describes a monomer-dimer self-association.

-

The fitting algorithm will yield the weight-average molar mass as a function of concentration.

-

From this relationship, the equilibrium constant (Kd) can be determined.

-

Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Dimers, being larger than monomers, will elute earlier from the column. By analyzing the elution profiles at different protein concentrations, the equilibrium constant can be estimated.[2]

Detailed Methodology:

-

Column Selection: Choose a high-resolution SEC column with a fractionation range appropriate for the size of the monomer and dimer.

-

System Equilibration: Equilibrate the SEC system, including the column, with the desired mobile phase (buffer) at a constant flow rate and temperature.

-

Sample Injection: Inject a series of protein concentrations onto the column.

-

Data Acquisition: Monitor the elution profile using UV absorbance at 280 nm or another suitable wavelength.

-

Data Analysis:

-

Determine the apparent molecular weight of the eluting species by comparison to a standard curve of proteins with known molecular weights.

-

Analyze the shift in the elution volume or the change in the weight-average elution volume as a function of the total protein concentration to determine the Kd.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. To study monomer-dimer equilibrium, one monomer can be immobilized, and the binding of the other monomer from the solution can be monitored.

Detailed Methodology:

-

Ligand Immobilization: Covalently immobilize one of the monomeric proteins onto the sensor chip surface at a low density to avoid steric hindrance.

-

Analyte Injection: Inject a series of concentrations of the monomeric protein (analyte) over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Data Analysis:

-

Globally fit the association and dissociation curves from all analyte concentrations to a 1:1 binding model (Langmuir kinetics) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change associated with a binding event. By titrating a solution of the monomer into a cell containing the same monomer, the heat of dimerization can be measured, and the thermodynamic parameters (Kd, ΔH, and ΔS) can be determined.

Detailed Methodology:

-

Sample Preparation: Prepare the protein solution in the desired buffer. The same buffer must be used for the sample in the cell and the titrant in the syringe to minimize heats of dilution.

-

Instrument Setup: Set the experimental temperature and other instrument parameters.

-

Titration: Perform a series of small injections of the concentrated protein solution from the syringe into the sample cell containing a more dilute solution of the same protein.

-

Data Acquisition: Measure the heat change after each injection.

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat evolved per injection.

-

Plot the heat per mole of injectant against the molar ratio of the total protein in the cell.

-

Fit the resulting isotherm to a self-association model to determine the Kd, ΔH, and the stoichiometry of the interaction.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Receptor Dimerization and Activation

Caption: Ligand-induced receptor dimerization and subsequent activation of downstream signaling.

Experimental Workflow: Characterization of Monomer-Dimer Equilibrium

Caption: A typical experimental workflow for the comprehensive characterization of a monomer-dimer equilibrium.

Logical Relationship: Factors Influencing Equilibrium

Caption: Key physicochemical factors that modulate the position of the monomer-dimer equilibrium.

References

- 1. Salt-dependent monomer–dimer equilibrium of bovine β-lactoglobulin at pH 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and thermodynamics of dimer formation and dissociation for a recombinant humanized monoclonal antibody to vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monomer concentrations and dimerization constants in crystallizing lysozyme solutions by dialysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The dimer-monomer equilibrium of SARS-CoV-2 main protease is affected by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Full characterization of GPCR monomer–dimer dynamic equilibrium by single molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the monomer-dimer equilibrium and catalytic activity of SARS-CoV-2 main protease by a transition-state analog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-2-nitrosopropane Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for 2-Methyl-2-nitrosopropane dimer, a compound utilized in chemical research, particularly as a spin-trapping reagent for the detection and analysis of transient free radicals.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Identification and Health Effects

This compound is a light blue crystalline powder that requires careful handling due to its potential health hazards.[3] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[3]

Potential Health Effects: [3]

-

Eye Contact: May cause serious eye irritation.[4]

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Chronic exposure effects have not been determined.[3] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3] One source suggests that tert-Nitrosobutane, the monomer, may be carcinogenic due to its ability to form nitrosoproline, which can lead to DNA mutation, and has been found in tobacco tar and jet fuel.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Light blue crystalline powder[3] |

| Melting Point | 81-83 °C[6] |

| Stability | Stable under normal temperatures and pressures. May discolor on exposure to light.[3] |

| Solubility | Soluble in 5% chloroform.[7] |

| Decomposition | Upon standing at room temperature, the solid dimer can convert to the blue liquid monomer. In solution, the dimer quickly reverts to the blue monomer.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Handling: [3]

-

Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Wash thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.

-

Avoid ingestion and inhalation.

-

Store protected from light.

Storage: [3]

-

Store in a tightly closed container.

-

Keep refrigerated at temperatures below 4°C (39°F).

-

Store in a cool, dry, well-ventilated area.

-

Store away from incompatible substances, such as strong oxidizing agents.[3]

-

Store protected from light.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]

-

Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]

Accidental Release Measures

In the event of a spill:

-

Use proper personal protective equipment as indicated in Section 4.

-

Sweep up the material, then place it into a suitable container for disposal.

-

Avoid generating dusty conditions.

-

Provide ventilation.[3]

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established procedures.[8] This synthesis involves the oxidation of N-tert-butylhydroxylamine.

Materials:

-

N-tert-butylhydroxylamine

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Water (H₂O)

-

Standard laboratory glassware (three-necked flask, mechanical stirrer, thermometer, cooling bath, sintered glass funnel)

Procedure:

-

Prepare a sodium hypobromite (B1234621) solution:

-

In a 1-liter, three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water.

-

Cool the solution to -20°C using an acetone-dry ice bath.

-

While stirring, add 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise over a 5-minute period. Maintain the temperature at -20°C.

-

-

Oxidation Reaction:

-

Prepare a suspension of 26.7 g (0.300 mole) of N-tert-butylhydroxylamine in 50 ml of water.

-

Add this suspension to the cold sodium hypobromite solution as rapidly as possible, ensuring the reaction temperature does not exceed 0°C.

-

After the addition is complete, re-cool the reaction mixture to -20°C.

-

-

Reaction Completion and Product Isolation:

-

Remove the cooling bath and stir the mixture for 4 hours, allowing it to warm to room temperature.

-

The solid product, this compound, will separate from the solution.

-

Collect the solid product on a sintered glass funnel.

-

Pulverize the collected solid and wash it with 1 liter of water.

-

-

Drying:

-

Dry the residual solid at room temperature under reduced pressure (10–15 mm).

-

This will yield 19.6–22.2 g (75–85%) of the dimer with a melting point of 80–81°C.

-

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: General laboratory workflow for handling this compound.

Caption: Logical relationship of hazard mitigation strategies.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2-甲基-2-亚硝基丙烷二聚物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 2-Methyl-2-nitrosopropane Dimer for Advanced Research Applications

This technical guide provides an in-depth overview of 2-Methyl-2-nitrosopropane dimer, a critical reagent for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a spin-trapping agent in Electron Spin Resonance (ESR) studies.

Core Chemical and Physical Properties

2-Methyl-2-nitrosopropane exists in a monomer-dimer equilibrium. The monomer, a blue volatile liquid, dimerizes upon standing at room temperature to form a colorless solid.[1] In solution, this dimer readily reverts to the blue monomeric form.[1] This equilibrium is a key aspect of its utility.

The compound is known by several names, including Nitroso-t-butane and 1,1,1′,1′-Tetramethylazoethane dioxide.[2] There is some ambiguity in the literature regarding the CAS number for the dimer. The table below clarifies the identifiers for the monomer, the dimer, and a related precursor.

| Identifier | 2-Methyl-2-nitrosopropane (Monomer) | This compound | 2-Methyl-2-nitropropane (Precursor) |

| CAS Number | 917-95-3[3] | 6841-96-9[2][4], 31107-20-7[5][6] | 594-70-7[7][8][9] |

| Molecular Formula | C₄H₉NO[1][3] | C₈H₁₈N₂O₂[2][10] | C₄H₉NO₂[7][9][11] |

| Molecular Weight | 87.12 g/mol [3] | 174.24 g/mol [2][10] | 103.12 g/mol [8][9][11] |

The dimer is a white to slightly blue crystalline powder.[10] Key properties are summarized below for easy reference.

| Property | Value |

| Melting Point | 80-83 °C[12] |

| Storage Temperature | -20°C |

| Solubility | Soluble in chloroform (B151607) (5%)[10] |

| UV Maximum (in water) | 287 nm (ε 8000)[12] |

| UV Maximum (in ethanol, after equilibration) | 292 nm (dimer), 686 nm (monomer)[12] |

| ¹H NMR (in CCl₄, ~40°C) | δ 1.57 (dimer), δ 1.24 (monomer)[12] |

| IR (equilibrated mixture in CCl₄) | 1565 cm⁻¹ (N=O stretch of monomer)[12] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide established protocols for its synthesis and use.

The synthesis is typically a multi-step process starting from either tert-butylamine (B42293) or 2-methyl-2-nitropropane.[1][12] A common method involves the oxidation of N-tert-butylhydroxylamine.[12]

Procedure Outline:

-

Preparation of 2-Methyl-2-nitropropane: tert-Butylamine is oxidized using potassium permanganate (B83412) in water. The mixture is heated to 55°C, and the product is isolated by steam distillation.[4]

-

Preparation of N-tert-Butylhydroxylamine: 2-Methyl-2-nitropropane is reduced using an aluminum amalgam in ether. This step should be performed in a fume hood as hydrogen gas may be liberated.[4]

-

Oxidation to this compound: A solution of sodium hypobromite (B1234621) is prepared by adding bromine to a cold (-20°C) solution of sodium hydroxide. A suspension of N-tert-butylhydroxylamine is then added. The resulting solid dimer is collected, washed with water, and dried under reduced pressure.[12] The yield is typically in the range of 75-85%.[4][12]

2-Methyl-2-nitrosopropane is a widely used spin trap for scavenging and identifying transient free radicals via ESR spectroscopy.[2][12] The monomeric form is the active trapping agent.

General Methodology:

-

Solution Preparation: Prepare a solution of the this compound in the desired solvent. In aqueous solutions, the dimer will dissociate to form the active monomer.[13][14] Note that the dissociation is slow and may be accompanied by decomposition, even in the dark.[15]

-

Radical Generation: Generate the radical species of interest in the presence of the spin trap solution. This can be achieved through various methods, such as chemical reactions (e.g., Fenton reaction), radiolysis, or photolysis.[16][17]

-

Spin Trapping: The transient radical reacts with the monomeric 2-Methyl-2-nitrosopropane to form a more stable and persistent nitroxide radical adduct.[12]

-

ESR Analysis: The resulting solution is analyzed using an ESR spectrometer. The spectrum of the nitroxide adduct provides information about the structure of the original transient radical, allowing for its identification.[12][18]

Key Mechanisms and Workflows

Visualizing the chemical processes and experimental logic is essential for understanding the application of this compound.

In solution, the solid white dimer establishes an equilibrium with the active blue monomer. This equilibrium is fundamental to its function as a spin trap.

Caption: Monomer-Dimer equilibrium of 2-Methyl-2-nitrosopropane in solution.

The primary utility of 2-Methyl-2-nitrosopropane is its ability to "trap" highly reactive, short-lived radicals to form stable, ESR-detectable nitroxide radicals. This is particularly effective for carbon-centered radicals.[1][15]

Caption: Workflow of radical detection using MNP as a spin trap.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

- 5. This compound 31107-20-7 [sigmaaldrich.com]

- 6. 2-メチル-2-ニトロソプロパン (ダイマー) | this compound | 31107-20-7 | 東京化成工業株式会社 [tcichemicals.com]

- 7. 2-METHYL-2-NITROPROPANE | CAS 594-70-7 [matrix-fine-chemicals.com]

- 8. 2-甲基-2-硝基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. guidechem.com [guidechem.com]

- 11. 2-Methyl-2-nitropropane | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A Fundamental Study on Aqueous Solutions of 2-Methyl-2-Nitrosopropane as a Spin Trap | Semantic Scholar [semanticscholar.org]

- 14. This compound (31107-20-7) for sale [vulcanchem.com]

- 15. dbcf.unisi.it [dbcf.unisi.it]

- 16. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility of 2-Methyl-2-nitrosopropane Dimer: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics and experimental applications of 2-methyl-2-nitrosopropane (B1203614) dimer, a critical spin trapping agent in radical research.

Introduction

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, exists as a colorless crystalline dimer in its solid state. In solution, it is in equilibrium with its monomeric form, a blue liquid, which is the active species for its primary application as a spin trapping agent in Electron Spin Resonance (ESR) spectroscopy.[1][2] Understanding the solubility of the dimer is paramount for its effective use in various experimental settings, particularly in the fields of chemistry, biology, and drug development, where the study of radical species is crucial. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in experimental workflows.

Solubility Profile of 2-Methyl-2-nitrosopropane Dimer

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific data points have been reported. The solid dimer dissociates into the active blue monomer in solution, a process that can be slow and is influenced by the solvent and temperature.[1][3] It is also sensitive to light.[4]

The following table summarizes the known solubility characteristics of the this compound. Researchers are advised to experimentally determine the precise solubility in their solvent of choice for accurate and reproducible results.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Chloroform (in 5% solution) | Data not available | Soluble | [4] |

| Water | Data not available | Poorly soluble | [1] |

| Ethanol | Data not available | Soluble (implied by use in solution) | |

| Diethyl Ether | Data not available | Soluble (used in synthesis and purification) | [5] |

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative solubility data, a standardized experimental protocol is essential for researchers to accurately determine the solubility of this compound in specific solvents. The following protocol is a recommended approach based on the principles of equilibrium solubility determination.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution will turn blue as the dimer dissolves and forms the monomer.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles.

-

-

Concentration Analysis:

-

Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the precise concentration of the dissolved 2-methyl-2-nitrosopropane (as the monomer). UV-Vis spectrophotometry can be a suitable method, monitoring the absorbance of the blue monomer.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or molarity) using the determined concentration and the dilution factor.

-

Experimental Workflow: Spin Trapping with 2-Methyl-2-nitrosopropane

The primary application of 2-methyl-2-nitrosopropane is as a spin trap in ESR spectroscopy. It is particularly useful for trapping carbon-centered radicals. The following diagram illustrates the general workflow of a spin trapping experiment using this compound.

Caption: Workflow of an ESR spin trapping experiment.

Conclusion

While quantitative solubility data for this compound remains sparse, its utility as a spin trapping agent is well-established. This guide provides the available solubility information and a robust experimental protocol for researchers to determine solubility in their specific systems. The visualized workflow for ESR spin trapping highlights the practical application of this compound in the detection and identification of transient radical species, a critical endeavor in many scientific disciplines. Careful consideration of its solubility and handling properties will ensure its effective application in advancing our understanding of radical-mediated processes.

References

An In-depth Technical Guide to the Storage and Stability of 2-Methyl-2-nitrosopropane Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of 2-Methyl-2-nitrosopropane dimer, a widely utilized spin-trapping agent in chemical and biological research. Adherence to proper handling and storage protocols is paramount to ensure its integrity and performance in experimental settings.

Physicochemical Properties

2-Methyl-2-nitrosopropane exists in a monomer-dimer equilibrium. The monomer is a volatile blue liquid, while the dimer is a colorless crystalline solid.[1] In solution, the dimer readily dissociates to form the blue monomer.[1][2] This equilibrium is a key consideration in its application and storage.

| Property | Value | Reference |

| Molecular Formula | C8H18N2O2 | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Appearance | White to light blue crystalline powder | [3][4] |

| Melting Point | 81-83 °C | [2][3][5][6] |

| Storage Temperature | -20°C to below 4°C/39°F | [3][5] |

| Solubility | Soluble in 5% chloroform | [4] |

Storage and Handling Recommendations

Proper storage is crucial to maintain the stability of this compound. The primary concerns are temperature, light exposure, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated, below 4°C (39°F) or at -20°C.[3][5] | To minimize thermal decomposition and maintain the dimeric form. |

| Light | Store protected from light.[3] | The compound may discolor upon exposure to light, indicating potential degradation.[3] |

| Atmosphere | Store in a tightly closed container in a dry, well-ventilated area.[3][6] | To prevent moisture absorption and reaction with atmospheric components. |

| Incompatibilities | Avoid contact with strong oxidizing agents.[3] | To prevent hazardous reactions. |

Handling Precautions:

-

Use with adequate ventilation to minimize inhalation of dust.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

-

Minimize dust generation and accumulation.[3]

Stability and Decomposition

This compound is stable under recommended storage conditions.[3] However, it can undergo decomposition under certain circumstances.

-

Thermal Decomposition : While generally stable at normal temperatures, elevated temperatures can promote decomposition.

-

Light-Induced Decomposition : Exposure to light can cause discoloration and degradation.[3]

-

Chemical Decomposition : Traces of alkali can catalyze the decomposition of the dimer into volatile products.[7]

-

Hazardous Decomposition Products : Upon decomposition, it may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

The equilibrium between the colorless dimer and the blue monomer in solution is a critical aspect of its stability and reactivity. This equilibrium is influenced by the solvent and temperature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful execution. The following protocol is based on established methods.[7][8]

Step 1: Synthesis of 2-Methyl-2-nitropropane (B1294617) from tert-Butylamine (B42293)

-

Prepare a suspension of potassium permanganate (B83412) (650 g, 4.11 moles) in 3 L of water in a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Add tert-butylamine (100 g, 1.37 moles) dropwise to the stirred suspension over 10 minutes.

-

Heat the mixture to 55°C over approximately 2 hours and maintain this temperature with continuous stirring for 3 hours.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer, dilute with 250 mL of diethyl ether, and wash successively with two 50 mL portions of 2 M hydrochloric acid and 50 mL of water.

-

Dry the ethereal solution over anhydrous magnesium sulfate (B86663) and remove the ether by fractional distillation. The resulting crude 2-methyl-2-nitropropane is used in the next step.

Step 2: Synthesis of N-tert-Butylhydroxylamine

Caution: This reaction may liberate hydrogen and the aluminum amalgam can be pyrophoric. Conduct in a well-ventilated hood and do not allow the amalgam to dry.

-

Amalgamate aluminum foil (30 g) by immersing it in a solution of mercury(II) chloride (8.0 g) in 400 mL of water for 15 seconds.

-

Rinse the amalgamated aluminum with ethanol (B145695) and then ether.

-

Add the amalgam to a mixture of 1.5 L of ether and 15 mL of water in a 3 L three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condensers.

-

Stir the mixture vigorously and add 2-methyl-2-nitropropane (60 g, 0.58 mole) dropwise at a rate that maintains a brisk reflux of the ether. Cooling with an ice bath may be necessary.

-

After the addition is complete, stir for an additional 30 minutes.

-

Decant the ether solution and wash the remaining precipitate with two 500 mL portions of ether.

-

Combine the ether solutions and wash with two 250 mL portions of 2 M aqueous sodium hydroxide (B78521).

-

Dry the ether solution over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield crude N-tert-butylhydroxylamine.

Step 3: Synthesis of this compound

-

Prepare a solution of sodium hypobromite (B1234621) by adding bromine (57.5 g, 0.360 mole) dropwise to a stirred solution of sodium hydroxide (36.0 g, 0.900 mole) in 225 mL of water.

-

Cool the hypobromite solution to -20°C.

-

Add a solution of N-tert-butylhydroxylamine (from the previous step) in ether to the cold hypobromite solution.

-

Stir the mixture for 4 hours while allowing it to warm to room temperature.

-

Collect the solid product (the dimer) on a sintered glass funnel, pulverize it, and wash thoroughly with 1 L of water.

-

Dry the solid under reduced pressure at room temperature to yield the this compound.

Visualizations

Logical Workflow for Storage and Handling

Caption: Recommended storage and handling workflow for this compound.

Synthesis Pathway of this compound

Caption: Synthetic route to this compound from tert-butylamine.

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-メチル-2-ニトロソプロパン ダイマー | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

Methodological & Application

Application Notes and Protocols for 2-Methyl-2-nitrosopropane Dimer in ESR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Methyl-2-nitrosopropane (MNP) dimer as a spin trapping agent in Electron Spin Resonance (ESR) spectroscopy for the detection and characterization of transient free radicals.

Introduction to 2-Methyl-2-nitrosopropane as a Spin Trap

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, is a widely used spin trap in ESR spectroscopy.[1] It is particularly effective in trapping carbon-centered radicals to form stable nitroxide radicals, which produce characteristic ESR spectra.[1] In its solid form, MNP exists as a colorless dimer. In solution, a monomer-dimer equilibrium is established, with the blue-colored monomer being the active spin trapping species.[1][2] The choice of MNP as a spin trap is often dictated by its high specificity for certain types of radicals and the distinct hyperfine splitting patterns observed in the resulting ESR spectra of the spin adducts.